molecular formula C13H8F5NO B2783820 3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one CAS No. 331950-42-6

3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one

Cat. No. B2783820
M. Wt: 289.205
InChI Key: GSXLBGIFFGMBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one is a chemical compound with the CAS Number: 331950-42-6 . It has a molecular formula of C13H8F5NO and an average mass of 289.201 Da .


Molecular Structure Analysis

The molecular structure of 3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one consists of a quinolin-2-yl group attached to a pentafluoro butan-2-one moiety . The presence of fluorine atoms in the molecule could potentially influence its reactivity and physical properties .

Scientific Research Applications

Antibacterial and Anticorrosive Properties

Quinoline derivatives, such as Norfloxacin, are noted for their broad-spectrum antibacterial activity. These compounds demonstrate effectiveness against a range of Gram-negative and some Gram-positive organisms, highlighting their potential in treating infections and as candidates for new antimicrobial agents (B. Holmes et al., 2012). Additionally, quinoline and its derivatives are utilized as anticorrosive materials, particularly in protecting metallic surfaces against corrosion due to their ability to form stable chelating complexes with metal atoms (C. Verma et al., 2020).

Biotechnological Applications

In the biotechnological sector, research has investigated the downstream processing of biologically produced compounds such as 1,3-propanediol and 2,3-butanediol, with quinoline derivatives potentially playing a role in the purification processes of these chemicals (Zhi-Long Xiu & A. Zeng, 2008). Such studies underscore the relevance of quinoline derivatives in enhancing the efficiency of bioproduct recovery.

Advanced Material and Nanoscience

Quinoline derivatives also find applications in the development of n-type semiconductors, sensors, and other advanced materials. Their structural properties make them suitable for use in organic electronics and nanotechnology applications (J. Segura et al., 2015).

Pharmaceutical Research

In the pharmaceutical domain, the incorporation of fluorine into quinoline derivatives, such as in the context of "3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one", is a notable area of study. Fluorination is known to enhance the stability and efficacy of pharmaceutical compounds, suggesting potential applications in drug design and development (Benjamin Buer & E. Marsh, 2012).

Environmental Science

Quinoline derivatives also play a role in environmental science, particularly in the microbial degradation of polyfluoroalkyl chemicals. Studies have examined the biodegradability of these compounds, indicating their importance in understanding the environmental fate of persistent organic pollutants (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Safety And Hazards

The safety and hazards associated with 3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one are not explicitly mentioned in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

3,3,4,4,4-pentafluoro-1-quinolin-2-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO/c14-12(15,13(16,17)18)11(20)7-9-6-5-8-3-1-2-4-10(8)19-9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXLBGIFFGMBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one

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